
1,3-Dibromo-2-chloro-4-nitrobenzene
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Overview
Description
1,3-Dibromo-2-chloro-4-nitrobenzene (molecular formula: C₆H₂Br₂ClNO₂) is a halogenated nitrobenzene derivative characterized by bromine atoms at positions 1 and 3, a chlorine atom at position 2, and a nitro group (-NO₂) at position 4. This compound belongs to a class of aromatic nitro compounds widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity in substitution and coupling reactions . The electron-withdrawing nitro group deactivates the benzene ring, directing further reactions to specific positions, while the halogens (Br and Cl) provide sites for nucleophilic substitution or cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 1,3-dibromo-2-chloro-4-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C₆H₃Br₂Cl
- Molecular Weight : 270.349 g/mol
- Density : 2.0 ± 0.1 g/cm³
- Boiling Point : 266.6 ± 20.0 °C at 760 mmHg
- Flash Point : 123.1 ± 11.9 °C
These properties indicate that 1,3-dibromo-2-chloro-4-nitrobenzene is a dense and thermally stable compound, suitable for high-temperature reactions.
Organic Synthesis
This compound is often utilized as a building block in organic synthesis due to its reactivity. It can participate in various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst to form biaryls. This method is particularly useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it can be used to produce nitro-containing drugs that exhibit biological activity against certain diseases. The presence of bromine and chlorine atoms enhances its reactivity, allowing for further modifications to create more complex structures .
Environmental Studies
Research has indicated that halogenated compounds like this compound can be studied for their environmental impact, particularly regarding their persistence and degradation pathways in ecosystems. Studies involving thermal desorption-gas chromatography have been employed to analyze the behavior of such compounds in soil and water systems .
Case Study 1: Synthesis of Biaryls
In a study conducted using microwave-assisted synthesis, researchers demonstrated the efficient formation of biaryl compounds from this compound through Suzuki-Miyaura coupling under optimized conditions (140°C for 1 hour). The reaction yielded approximately 50% efficiency, showcasing the compound's utility in creating complex organic structures rapidly .
Case Study 2: Environmental Impact Analysis
A recent investigation into the environmental fate of halogenated compounds highlighted the persistence of this compound in aquatic environments. The study utilized thermal desorption techniques to assess its concentration levels in sediment samples, revealing significant accumulation over time and raising concerns about its ecological effects .
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below compares 1,3-Dibromo-2-chloro-4-nitrobenzene with key analogs:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
---|---|---|---|---|
This compound | C₆H₂Br₂ClNO₂ | ~344.29 | 1,3-Br; 2-Cl; 4-NO₂ | High MW, multiple halogen sites |
1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 206.00 | 1,4-Cl; 2-NO₂ | Lower MW, no bromine |
1-Bromo-2-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | ~251.45 | 1-Br; 2-Cl; 4-NO₂ | Single Br vs. dual Br in target |
1,3-Dibromo-2-fluoro-4-nitrobenzene | C₆H₂Br₂FNO₂ | ~307.89 | 1,3-Br; 2-F; 4-NO₂ | F substituent increases electronegativity |
1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 1-Cl; 2,4-NO₂ | Dual nitro groups enhance reactivity |
Physical and Chemical Properties
- Molecular Weight and Density : The target compound’s high molecular weight (~344.29 g/mol) results from its two bromine atoms, contributing to higher density and melting point compared to chloro analogs (e.g., 1,4-dichloro-2-nitrobenzene, MW 206.00 g/mol) .
- Reactivity: The nitro group at position 4 strongly deactivates the ring, reducing electrophilic substitution but enabling directed metal-coupling reactions (e.g., Suzuki-Miyaura) at halogen sites . Compared to 1-chloro-2,4-dinitrobenzene (dual nitro groups), the target compound is less reactive toward nucleophilic aromatic substitution due to fewer electron-withdrawing groups .
Key Research Findings
- Positional Effects : Substitution patterns significantly impact reactivity. For instance, 1,3-dibromo-2-fluoro-4-nitrobenzene’s fluorine atom enhances oxidative stability compared to chlorine analogs .
- Comparative Reactivity : 1-Bromo-2-chloro-4-nitrobenzene (CAS 16588-26-4) undergoes faster Suzuki coupling than the target compound due to reduced steric hindrance from a single bromine .
- Thermal Stability : Nitro groups increase thermal instability, but bromine’s bulkiness may reduce decomposition rates compared to dinitro compounds .
Biological Activity
1,3-Dibromo-2-chloro-4-nitrobenzene (DBCNB) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H2Br2ClNO2
- Molecular Weight : 315.35 g/mol
- CAS Number : 919522-57-9
The compound's structure consists of a nitro group (-NO2), two bromine atoms (Br), and one chlorine atom (Cl) attached to a benzene ring. This unique arrangement contributes to its reactivity and biological interactions.
The biological activity of DBCNB is primarily attributed to the following mechanisms:
- Electrophilic Substitution : The presence of halogens and a nitro group allows DBCNB to undergo electrophilic aromatic substitution, which can modify biological macromolecules such as proteins and nucleic acids.
- Reduction Pathways : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This reduction can produce species that bind covalently to DNA, resulting in potential mutagenic effects .
Antimicrobial Properties
DBCNB has been studied for its antimicrobial activity. Nitro compounds are known to exhibit such properties through various mechanisms:
- DNA Damage : Reduced nitro species can bind to DNA, causing damage that leads to cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .
Toxicological Effects
Toxicological assessments indicate that DBCNB may pose risks due to its reactivity:
- Cytotoxicity : Studies have shown that DBCNB can induce cytotoxic effects in various cell lines, potentially disrupting cellular functions .
- Environmental Impact : DBCNB's persistence in the environment raises concerns regarding its toxicity to aquatic organisms. QSAR models have been employed to predict its toxicity levels in organisms like Tetrahymena pyriformis, highlighting its potential ecological risks .
Case Studies and Research Findings
Several studies have investigated the biological activity of DBCNB and related compounds:
- Antimicrobial Activity Study :
- Toxicity Assessment :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Toxicity Level | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | DNA binding through reduced intermediates |
1,3-Dibromo-2-chloro-5-nitrobenzene | High | Moderate | Similar mechanism as DBCNB |
4-Nitrobenzyl alcohol | High | Low | Direct interaction with enzymes |
Q & A
Q. Basic: What synthetic routes are most effective for preparing 1,3-Dibromo-2-chloro-4-nitrobenzene, and how can byproduct formation be minimized?
Methodological Answer:
The synthesis typically involves sequential halogenation and nitration of a benzene derivative. For example:
Nitration First : Nitrate benzene to nitrobenzene, followed by bromination at positions 1 and 3 using FeBr₃ as a catalyst. Chlorination at position 2 can be achieved via electrophilic substitution using Cl₂/AlCl₃ .
Halogenation Order : Alternatively, bromination of chlorobenzene derivatives followed by nitration may reduce steric hindrance. However, regioselectivity must be controlled using directing groups or meta-directing nitro groups .
Byproduct Mitigation : Use low temperatures (<50°C) during nitration to avoid over-nitration. Monitor reaction progress via TLC or HPLC (referenced in and ).
Q. Advanced: How can computational models predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density and predict reactive sites. For example:
- ACD/Labs Percepta Platform ( ) calculates partial charges and Fukui indices to identify electrophilic attack preferences.
- Compare predicted sites (e.g., para to nitro groups) with experimental results from bromination or sulfonation. Discrepancies may arise due to steric effects from bulky substituents, requiring molecular mechanics simulations (e.g., using Gaussian or ORCA) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substitution patterns. The nitro group deshields adjacent protons, while bromine/chlorine splitting patterns confirm positions ( ).
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br/C-Cl stretches (~600-800 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (M+ at ~310.8 g/mol) and fragments (e.g., loss of Br or Cl) .
Q. Advanced: How can discrepancies between crystallographic data and computational structure predictions be resolved?
Methodological Answer:
- SHELX Refinement ( ): Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy factors for heavy atoms (Br, Cl).
- Computational Validation : Compare bond lengths/angles from DFT-optimized structures (e.g., using ACD/Labs in ) with experimental data. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors.
- Twinned Data Handling : For ambiguous diffraction patterns, employ SHELXD/SHELXE ( ) to resolve twinning or pseudosymmetry.
Q. Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ( ).
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis into toxic byproducts.
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation ( ).
Q. Advanced: What analytical strategies are effective for studying the environmental degradation of halogenated nitroaromatics like this compound?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Look for debromination, denitration, or hydroxylation products.
- Microbial Degradation : Use soil slurry assays under aerobic/anaerobic conditions. Monitor Cl⁻/Br⁻ release via ion chromatography ( ).
- Quantitative Structure-Activity Relationship (QSAR) : Predict persistence using logP and Hammett constants (referenced in ).
Q. Basic: How can chromatographic methods optimize the purification of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30). Monitor fractions by TLC (Rf ~0.4 in 80:20 hexane/EA).
- HPLC : Employ a C18 column and isocratic elution with acetonitrile/water (70:30). Retention time ~12–15 min ( ).
Q. Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The nitro group deactivates the ring, but bromine at position 1 can undergo Pd-catalyzed coupling. Use Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ (80°C, 24h).
- Contradiction Analysis : If coupling fails at Br-1, steric hindrance from Cl-2 or electronic effects from NO₂-4 may dominate. Test via Hammett plots or substituent constant comparisons ().
Properties
CAS No. |
919522-57-9 |
---|---|
Molecular Formula |
C6H2Br2ClNO2 |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |
InChI Key |
GCFXPZZHFUNHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br |
Origin of Product |
United States |
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